molecular formula C7H10N2O2 B11918384 2,5-Dimethoxypyridin-3-amine

2,5-Dimethoxypyridin-3-amine

Cat. No.: B11918384
M. Wt: 154.17 g/mol
InChI Key: DNNHEALKXSHMRO-UHFFFAOYSA-N
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Description

2,5-Dimethoxypyridin-3-amine is an organic compound with the molecular formula C7H10N2O2. It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 5 positions and an amino group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxypyridin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxypyridine.

    Amination Reaction: The 2,5-dimethoxypyridine undergoes an amination reaction, where an amino group is introduced at the 3 position.

Industrial Production Methods: This may include the use of catalysts and controlled reaction environments to facilitate the amination process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxypyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .

Scientific Research Applications

2,5-Dimethoxypyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxypyridin-3-amine involves its interaction with specific molecular targets. The amino group at the 3 position allows it to form hydrogen bonds and interact with various biological molecules. This interaction can influence biochemical pathways and cellular processes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

  • 4,5-Dimethoxypyridin-3-amine
  • 2,6-Dimethoxypyridine
  • 4-Chloro-5-methoxypyridin-3-amine

Comparison: 2,5-Dimethoxypyridin-3-amine is unique due to the specific positioning of its methoxy and amino groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a compound of particular interest in various research fields .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2,5-dimethoxypyridin-3-amine

InChI

InChI=1S/C7H10N2O2/c1-10-5-3-6(8)7(11-2)9-4-5/h3-4H,8H2,1-2H3

InChI Key

DNNHEALKXSHMRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)OC)N

Origin of Product

United States

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